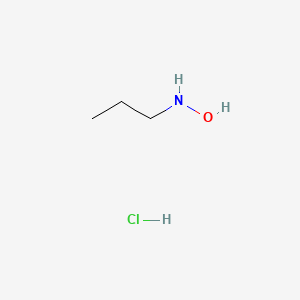

N-propylhydroxylamine hydrochloride

CAS No.: 85264-32-0

Cat. No.: VC8421128

Molecular Formula: C3H10ClNO

Molecular Weight: 111.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85264-32-0 |

|---|---|

| Molecular Formula | C3H10ClNO |

| Molecular Weight | 111.57 g/mol |

| IUPAC Name | N-propylhydroxylamine;hydrochloride |

| Standard InChI | InChI=1S/C3H9NO.ClH/c1-2-3-4-5;/h4-5H,2-3H2,1H3;1H |

| Standard InChI Key | RPBLEVAVQBCBFI-UHFFFAOYSA-N |

| SMILES | CCCNO.Cl |

| Canonical SMILES | CCCNO.Cl |

Introduction

Chemical Identity and Structural Properties

N-Propylhydroxylamine hydrochloride belongs to the hydroxylamine family, characterized by the presence of an -NH-OH functional group. The propyl chain (C₃H₇) attached to the nitrogen atom distinguishes it from shorter-chain analogs like N-methyl- or N-ethylhydroxylamine hydrochlorides. Its hydrochloride form enhances stability, making it preferable for storage and handling in laboratory settings.

Molecular Characteristics

The compound’s structural attributes are summarized below:

| Property | Value |

|---|---|

| CAS No. | 85264-32-0 |

| Molecular Formula | C₃H₁₀ClNO |

| Molecular Weight | 111.57 g/mol |

| IUPAC Name | N-Propylhydroxylamine hydrochloride |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, polar organic solvents |

Hydrogen bonding between the hydroxylamine group and the chloride ion contributes to its crystalline structure. Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals characteristic N-O stretching vibrations at 950–1050 cm⁻¹ and N-H bends near 1600 cm⁻¹, patterns likely conserved in this derivative .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-propylhydroxylamine hydrochloride typically involves reacting N-propylhydroxylamine with hydrochloric acid under controlled conditions:

This acid-base reaction proceeds quantitatively at room temperature, yielding high-purity product after recrystallization from ethanol or acetone. Alternative routes include:

-

Reductive amination: Propionaldehyde reacts with hydroxylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride), followed by HCl treatment.

-

N-Alkylation: Hydroxylamine hydrochloride undergoes alkylation with 1-bromopropane in a basic medium .

Industrial Manufacturing

Industrial processes optimize for yield and scalability. A representative method involves:

-

Reactor Setup: A tank reactor charged with deionized water and titanium-silicon molecular sieve catalyst.

-

Propylamine Addition: Introduction of propylamine at 35°C.

-

Hydrogen Peroxide Titration: Gradual addition of H₂O₂ to form N-propylhydroxylamine.

-

Acidification: HCl addition to precipitate the hydrochloride salt.

-

Purification: Filtration, washing, and vacuum drying yield >95% pure product .

Applications in Organic Synthesis and Pharmaceuticals

Intermediate in Heterocycle Formation

N-Propylhydroxylamine hydrochloride participates in cyclization reactions to synthesize aziridines and oxaziridines. For example, its reaction with epoxides yields 1,2-oxazolidines, scaffolds prevalent in antiviral and antifungal agents .

Hydroxamic Acid Production

Hydroxamic acids, critical for inhibiting metalloenzymes like histone deacetylases (HDACs), are synthesized via coupling N-propylhydroxylamine hydrochloride with carboxylic acids. A typical protocol uses PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the coupling agent:

Deprotection under acidic conditions (e.g., HCl in dioxane) furnishes the free hydroxamic acid .

Catalytic Applications

The compound’s hydroxylamine moiety acts as a reducing agent in transition metal-catalyzed reactions. For instance, it facilitates the reduction of nitro groups to amines in the presence of palladium on carbon (Pd/C), a transformation integral to dye and pharmaceutical manufacturing.

Biological Activity and Mechanistic Insights

Enzyme Modulation

Hydroxylamine derivatives chelate metal ions in enzyme active sites. N-Propylhydroxylamine hydrochloride inhibits urease by binding to its nickel center, disrupting urea hydrolysis in pathogens like Helicobacter pylori .

Antioxidant Properties

The compound scavenges reactive oxygen species (ROS) via the following mechanism:

In vitro studies demonstrate dose-dependent ROS reduction in human keratinocytes at IC₅₀ = 12.5 μM, suggesting potential dermatological applications.

Comparative Analysis with Structural Analogs

| Parameter | N-Propylhydroxylamine HCl | N-Isopropylhydroxylamine HCl |

|---|---|---|

| Molecular Formula | C₃H₁₀ClNO | C₃H₁₀ClNO |

| Melting Point | 145–148°C | 68–72°C |

| Solubility in Water | High | Moderate |

| Steric Hindrance | Low (linear chain) | High (branched chain) |

The branched isopropyl group in N-isopropylhydroxylamine hydrochloride reduces nucleophilicity but enhances thermal stability, making it preferable for high-temperature reactions .

Recent Research and Future Directions

Antibacterial Agent Development

A 2024 study screened N-propylhydroxylamine hydrochloride derivatives against multidrug-resistant Pseudomonas aeruginosa. Compound 7b (R = CF₃) showed MIC = 2 μg/mL, comparable to meropenem, by disrupting biofilm formation .

Catalysis in Green Chemistry

The compound enables solvent-free synthesis of imines from aldehydes and amines, achieving 92% yield under microwave irradiation. This method reduces waste generation, aligning with green chemistry principles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume